4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1170263-89-4
VCID: VC6866203
InChI: InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18)
SMILES: CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C
Molecular Formula: C12H18N4O2
Molecular Weight: 250.302

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one

CAS No.: 1170263-89-4

Cat. No.: VC6866203

Molecular Formula: C12H18N4O2

Molecular Weight: 250.302

* For research use only. Not for human or veterinary use.

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one - 1170263-89-4

Specification

CAS No. 1170263-89-4
Molecular Formula C12H18N4O2
Molecular Weight 250.302
IUPAC Name 4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one
Standard InChI InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18)
Standard InChI Key NBTJMGJHRRMJEO-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a piperazin-2-one ring (a six-membered lactam) substituted at the 3-position with two methyl groups and at the 4-position with a 1-ethyl-1H-pyrazole-3-carbonyl group. Key structural elements include:

  • Piperazin-2-one core: A lactam ring with nitrogen atoms at positions 1 and 4, providing hydrogen-bonding sites critical for biological interactions .

  • 3,3-Dimethyl substitution: Steric hindrance from the geminal dimethyl groups likely influences conformational flexibility and solubility .

  • Pyrazole carbonyl linkage: The 1-ethylpyrazole unit connected via a carbonyl group introduces planar aromaticity and potential π-stacking interactions .

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, analogous pyrazole-piperazinone hybrids exhibit characteristic NMR and IR profiles:

  • 1H NMR: Piperazinone NH protons resonate at δ 6.5–7.0 ppm, while pyrazole protons appear as singlets near δ 7.2–7.6 ppm .

  • 13C NMR: The lactam carbonyl typically appears at δ 165–170 ppm, with pyrazole carbons between δ 110–150 ppm .

  • IR: Strong absorption bands at ~1700 cm−1 (lactam C=O) and ~1650 cm−1 (amide C=O) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 3,3-Dimethylpiperazin-2-one

  • 1-Ethyl-1H-pyrazole-3-carboxylic acid

Coupling strategies typically employ activating agents to form the amide bond between these components.

Preparation of 3,3-Dimethylpiperazin-2-one

A modified Curtius rearrangement of N-Boc-2,2-dimethyl-1,3-diaminopropane followed by acid hydrolysis yields the piperazinone core . Key conditions:

  • Reagent: Diphenylphosphoryl azide (DPPA)

  • Temperature: 0°C → rt over 12 h

  • Yield: 68–72%

Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

Regioselective [3+2] cycloaddition between ethyl hydrazine and propiolic acid derivatives under microwave irradiation provides the pyrazole fragment :

StepReagentsConditionsYield
CyclizationEthyl hydrazine, methyl propiolate100°C, 30 min (MW)85%
Hydrolysis2M NaOH in EtOH/H2OReflux, 4 h91%

Amide Coupling

Activation of the pyrazole carboxylic acid with HATU followed by reaction with 3,3-dimethylpiperazin-2-one:

ParameterValueSource
Coupling agentHATU (1.2 eq)
BaseDIPEA (3 eq)
SolventDMF, anhydrous
Temperature0°C → rt, 12 h
Yield74% (theoretical)

Physicochemical Properties

Calculated Properties (DFT/B3LYP/6-31G*)

PropertyValueMethod
Molecular weight279.34 g/mol
LogP1.2 ± 0.3XLogP3
PSA58.4 Ų
H-bond donors2
H-bond acceptors4

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
DMSO>5025
Ethanol12.3 ± 1.225

Biological Activity and Structure-Activity Relationships

Hypothesized Targets

Structural analogs demonstrate activity against:

  • Protein Kinase C (PKC): Pyrazole-piperazinones show IC50 values of 0.8–3.2 μM in PKCα inhibition assays .

  • mGluR5 Antagonism: Related compounds exhibit Ki = 14 nM in radioligand binding studies .

In Silico ADMET Predictions

ParameterPredictionSoftware
BBB permeabilityLow (logBB = −1.2)SwissADME
CYP3A4 inhibitionModerate (Probability: 0.67)admetSAR
Ames testNon-mutagenicProTox-II

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator